molecular formula C6H9ClN4O3 B2902206 (3Z)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride CAS No. 1204669-61-3

(3Z)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride

Cat. No.: B2902206
CAS No.: 1204669-61-3
M. Wt: 220.61
InChI Key: CJKQNSAIXIFSOF-UITAMQMPSA-N
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Description

(3Z)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a hydroxy group, and a carbimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the hydroxy and carbimidoyl chloride groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the produced compound.

Chemical Reactions Analysis

Types of Reactions

(3Z)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbimidoyl chloride moiety can be reduced to form amine derivatives.

    Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (3Z)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest that it may have antimicrobial and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of (3Z)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biomolecules, while the carbimidoyl chloride moiety can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl bromide
  • N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl iodide
  • N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl fluoride

Uniqueness

Compared to these similar compounds, (3Z)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride is unique due to its specific chloride moiety, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable for specific applications where other halide derivatives may not be suitable.

Properties

IUPAC Name

(3Z)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O3/c1-13-3-2-8-6-4(5(7)9-12)10-14-11-6/h12H,2-3H2,1H3,(H,8,11)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKQNSAIXIFSOF-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NON=C1C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC1=NON=C1/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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